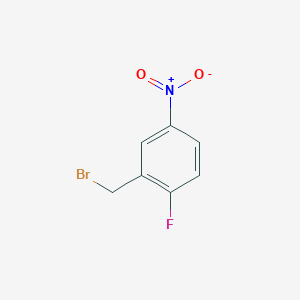

2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAKOKGCKNKARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438594 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-15-9 | |

| Record name | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS 454-15-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene, a key intermediate in organic synthesis and drug discovery.

Core Properties

This compound is a substituted aromatic compound containing bromo, fluoro, and nitro functional groups. These features make it a versatile reagent in medicinal chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 454-15-9 | [1][2][3] |

| Molecular Formula | C₇H₅BrFNO₂ | [2][3] |

| Molecular Weight | 234.02 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 74-76 °C | |

| Boiling Point | 303.4 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 137.3 ± 23.7 °C | [2] |

| LogP | 2.50 | [2] |

| PSA | 45.82 Ų | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are not publicly available, the expected spectral features are outlined below based on the analysis of similar compounds and general spectroscopic principles.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The benzylic protons will likely appear as a singlet or a doublet, depending on the coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹J-CF). The presence of the electron-withdrawing nitro and bromo groups will also influence the chemical shifts of the aromatic carbons.[4][5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. PubChem lists a vapor phase IR spectrum for this compound.[1] Key expected absorptions include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C-NO₂ stretching (asymmetric and symmetric): ~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹

-

C-F stretching: ~1250-1000 cm⁻¹

-

C-Br stretching: ~700-500 cm⁻¹

1.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (M⁺ and M+2 in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of the bromine atom, the nitro group, and other fragments. PubChem indicates the availability of a GC-MS spectrum.[1]

Experimental Protocols

The following sections detail the general methodologies for the synthesis and purification of this compound based on established procedures for similar compounds.

Synthesis

The synthesis of this compound typically proceeds via the radical bromination of the corresponding methyl-substituted precursor, 1-fluoro-2-methyl-4-nitrobenzene.

dot

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-2-methyl-4-nitrobenzene in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: The reaction mixture is typically heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, and the organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

2.2.1. Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, or mixtures of hexane and ethyl acetate.[6][7][8][9][10]

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried.[6][7][8][9][10]

2.2.2. Column Chromatography

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The optimal solvent ratio should be determined by TLC analysis.[11][12][13]

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column. The column is then eluted with the mobile phase, and fractions are collected.

-

Analysis and Isolation: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.[11][12][13]

dot

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to the presence of multiple reactive sites. The bromomethyl group is a good electrophile for substitution reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

While specific biological activities for this compound itself are not widely reported, its structural motifs are present in various bioactive molecules.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reactive bromomethyl group allows for the introduction of this fluoronitrophenyl moiety into various molecular scaffolds.

Potential Biological Activities of Derivatives

Compounds containing fluorinated and nitrated aromatic rings have been investigated for a range of biological activities.

-

Anticancer Activity: Many fluoroquinolone derivatives and other fluorinated compounds have shown promise as anticancer agents.[14][15][16][17][18] The introduction of a fluorine atom can enhance the cytotoxic potential of a molecule. While no specific anticancer data for derivatives of CAS 454-15-9 were found, its use as a scaffold for the synthesis of potential anticancer compounds is a logical application.

-

Enzyme Inhibition: The fluoronitrophenyl group can be a key pharmacophore for enzyme inhibitors. For example, derivatives of similar bromophenols have been shown to inhibit enzymes such as carbonic anhydrases and protein tyrosine phosphatase 1B (PTP1B).[19]

-

Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents.[20] Derivatives of this compound could be explored for their potential antibacterial or antifungal properties.

dot

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Storage: Store in a dry, well-ventilated place. Keep container tightly closed.

Conclusion

This compound (CAS 454-15-9) is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups provides multiple avenues for the synthesis of novel compounds with potential therapeutic applications. While further research is needed to explore the specific biological activities of its derivatives, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

- 1. This compound | C7H5BrFNO2 | CID 10353967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:454-15-9 | Chemsrc [chemsrc.com]

- 3. Benzene,2-(bromomethyl)-1-fluoro-4-nitro- | 454-15-9 [chemnet.com]

- 4. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 13C NMR [m.chemicalbook.com]

- 5. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum [chemicalbook.com]

- 6. mt.com [mt.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Purification [chem.rochester.edu]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. orgsyn.org [orgsyn.org]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene. The information is intended to support research and development activities in medicinal chemistry and related scientific fields.

Molecular Structure and Identifiers

This compound is a substituted aromatic compound containing bromo, fluoro, and nitro functional groups. These groups confer specific reactivity and properties to the molecule, making it a potentially useful intermediate in organic synthesis.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 454-15-9[1] |

| Molecular Formula | C₇H₅BrFNO₂[1] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CBr)F[1] |

| InChI | InChI=1S/C7H5BrFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2[1] |

| InChIKey | KQAKOKGCKNKARC-UHFFFAOYSA-N[1] |

| Synonyms | 2-Fluoro-5-nitrobenzyl bromide, 3-Bromomethyl-4-fluoronitrobenzene |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for designing reaction conditions and for predicting the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 234.02 g/mol |

| Physical Form | Solid |

| Density | 1.7 ± 0.1 g/cm³[2] |

| Boiling Point | 303.4 ± 27.0 °C at 760 mmHg[2] |

| Flash Point | 137.3 ± 23.7 °C[2] |

| LogP | 2.50[2] |

| Purity | 98% |

| Storage | Sealed in dry, room temperature |

Experimental Data

Spectral Data

Publicly available databases indicate the existence of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectral data for this compound.[1] However, at the time of this report, specific, detailed peak lists and spectral charts are not readily accessible in the public domain. Researchers are advised to acquire and analyze the compound to obtain detailed spectral information for structure confirmation and quality control.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a representative procedure can be adapted from the synthesis of the structurally similar compound, 2-bromo-1-(bromomethyl)-4-nitrobenzene. The proposed synthesis would involve the radical bromination of 2-fluoro-5-nitrotoluene.

Representative Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology (Adapted):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-nitrotoluene in a suitable solvent such as carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Drug Development Potential

As of the date of this guide, a thorough search of the scientific literature and public databases did not yield any specific reports on the biological activity of this compound. Consequently, there is no information available regarding its involvement in any signaling pathways or its direct application in drug development programs.

The presence of the fluorophenyl and nitrobenzyl bromide moieties suggests that this compound could serve as a versatile scaffold or intermediate in the synthesis of more complex molecules with potential biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, a common feature in many bioactive compounds. The bromomethyl group is a reactive handle for introducing the benzyl moiety into various molecular frameworks.

Given the lack of direct biological data, any investigation into the therapeutic potential of derivatives of this compound would represent a novel area of research.

Conclusion

References

Spectroscopic and Spectrometric Analysis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS No: 454-15-9). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a detailed, representative dataset based on established principles of spectroscopy and spectrometry for structurally similar molecules. The guide includes hypothetical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Overview of this compound

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . Its structure incorporates several key functional groups that give rise to characteristic spectral signatures: a substituted benzene ring, a nitro group, a fluorine atom, and a bromomethyl group. These features make it an interesting candidate for spectroscopic analysis, providing a clear example of how different analytical techniques can be used to elucidate the structure of a complex organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information about the electronic environment of the protons and carbons.

¹H NMR Data (Hypothetical)

The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methylene protons of the bromomethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.75 | s | 2H | -CH₂Br |

| 7.40 | t | 1H | Ar-H |

| 8.20 | dd | 1H | Ar-H |

| 8.45 | dd | 1H | Ar-H |

¹³C NMR Data (Hypothetical)

The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Due to the fluorine atom, carbon-fluorine coupling would be observed. Aromatic carbons typically appear in the 120-170 ppm range[1].

| Chemical Shift (δ) ppm | Assignment |

| 30.5 | -CH₂Br |

| 116.0 (d, J ≈ 25 Hz) | Ar-C |

| 125.5 (d, J ≈ 5 Hz) | Ar-C |

| 129.0 | Ar-C |

| 142.0 | Ar-C |

| 148.5 | Ar-C |

| 162.0 (d, J ≈ 250 Hz) | Ar-C-F |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (typically several hundred to thousands of scans).

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Data (Hypothetical)

The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro group, C-Br, C-F, and aromatic C-H and C=C bonds. The PubChem database indicates the availability of vapor phase IR spectra for this compound[2].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1520, 1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| 1250 | Strong | C-F stretch |

| 1220 | Medium | -CH₂- wag |

| 680 | Strong | C-Br stretch |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[3][4].

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet[3].

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The PubChem database indicates the availability of GC-MS data for this compound[2].

Mass Spectrometry Data (Hypothetical)

The mass spectrum would be expected to show the molecular ion peak and several fragment ions. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Relative Intensity (%) | Assignment |

| 235 | 98 | [M+2]⁺ (with ⁸¹Br) |

| 233 | 100 | [M]⁺ (with ⁷⁹Br) |

| 187 | 30 | [M-NO₂]⁺ |

| 154 | 45 | [M-Br]⁺ |

| 108 | 20 | [M-Br-NO₂]⁺ |

Experimental Protocol for GC-MS

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire them. Researchers can use this information as a reference for their own analytical work on this and structurally related compounds.

References

solubility of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing detailed experimental protocols for determining solubility, alongside information on the synthesis and potential metabolic pathways of the compound. This guide is intended to equip researchers with the necessary information to handle and study this compound effectively in a laboratory setting.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. This indicates that such data may not be published or may be part of proprietary research. Therefore, a quantitative comparison table cannot be provided at this time. Researchers are advised to determine the solubility experimentally in their solvent of choice using the methods outlined in the following sections.

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical reactions to biological assays. The following are standard and reliable methods for determining the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.

-

Sampling: A known volume or mass of the clear supernatant is carefully withdrawn using a pre-weighed and temperature-equilibrated syringe fitted with a filter (to prevent transfer of solid particles).

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed container. The solvent is then removed under controlled conditions, such as in a vacuum oven at a temperature that does not cause decomposition of the compound, until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.

Methodology:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.

-

Phase Separation and Sampling: After equilibration and settling of the excess solid, a sample of the supernatant is taken and filtered.

-

Dilution: The filtered saturated solution is precisely diluted with a suitable solvent (often the same solvent used for the mobile phase) to bring the concentration within the linear range of the HPLC detector.

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared and analyzed by HPLC to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: The diluted sample of the saturated solution is injected into the HPLC system, and the peak area is recorded.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of a suitable precursor. While various specific procedures exist, a general synthetic pathway can be outlined.

A common precursor for the synthesis is 2-fluoro-5-nitrotoluene. The synthesis involves the radical bromination of the methyl group.

Experimental Protocol Example:

A mixture of 2-fluoro-5-nitrotoluene, a brominating agent such as N-bromosuccinimide (NBS), and a radical initiator like azobisisobutyronitrile (AIBN) in an inert solvent (e.g., carbon tetrachloride or acetonitrile) is heated under reflux. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Potential Metabolic Pathways

-

Phase I Metabolism: This phase typically involves oxidation, reduction, or hydrolysis reactions. For this compound, the primary routes are expected to be the reduction of the nitro group to an amino group and the oxidation of the bromomethyl group.

-

Phase II Metabolism: This phase involves the conjugation of the modified compound with endogenous molecules such as glucuronic acid, sulfate, or glutathione to further increase its polarity.

Caption: Proposed metabolic fate of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary tools to determine this crucial parameter. The detailed experimental protocols for the gravimetric and HPLC methods offer reliable approaches for obtaining accurate solubility data. Furthermore, the outlined synthetic pathway and proposed metabolic routes provide a solid foundation for further research into the chemistry and pharmacology of this compound. It is recommended that researchers perform their own solubility assessments to ensure the data is relevant to their specific experimental conditions.

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. The document outlines a feasible synthetic pathway, complete with a detailed experimental protocol, quantitative data, and a visual representation of the workflow. The synthesis is predicated on the free-radical bromination of the benzylic methyl group of 2-fluoro-5-nitrotoluene.

Reaction Scheme

The synthesis of this compound is achieved through the benzylic bromination of 2-fluoro-5-nitrotoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. The inert solvent of choice is often carbon tetrachloride (CCl₄) or acetonitrile.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on analogous and related reactions. It is important to note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Starting Material | 2-Fluoro-5-nitrotoluene | Commercially available. |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | NBS is the bromine source; AIBN is the radical initiator. |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | CCl₄ is traditional, but acetonitrile is a safer alternative. |

| Reaction Temperature | 70-80 °C | Typically the reflux temperature of the solvent. |

| Reaction Time | 3-7 hours | Monitoring by TLC or GC-MS is recommended for completion. |

| Reported Yield | 33% (for a similar compound) | Yield for 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis[1]. Photochemical methods on nitrotoluenes suggest yields can be significantly higher. |

| Purity | >98% | Achievable with column chromatography. |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via free-radical bromination.

Materials:

-

2-Fluoro-5-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile

-

Chloroform

-

Hexane

-

Ethyl Acetate

-

Silica Gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-5-nitrotoluene (1 equivalent) in carbon tetrachloride or acetonitrile.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3 to 7 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

-

Extraction and Washing: Dilute the filtrate with chloroform. Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system as the eluent, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and safety guidelines.

References

Stability and Storage of 2-Fluoro-5-nitrobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-fluoro-5-nitrobenzyl bromide, a key reagent in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative stability data for this compound, this guide draws upon information from Safety Data Sheets (SDS) and analogous data for structurally related nitrobenzyl compounds to provide robust recommendations for its handling, storage, and use.

Core Stability Profile

2-Fluoro-5-nitrobenzyl bromide is a reactive compound susceptible to degradation under various conditions. Its stability is primarily influenced by temperature, light, and moisture. As a corrosive solid, proper handling and storage are paramount to ensure its integrity and the safety of laboratory personnel.

Factors Influencing Stability

Several environmental factors can compromise the stability of 2-fluoro-5-nitrobenzyl bromide, leading to its degradation. These include:

-

Temperature: Elevated temperatures can accelerate decomposition. While specific thermolytic degradation kinetics are not publicly available for this compound, studies on related nitrobenzyl halides indicate that they decompose exothermically.[1] Isomeric position of the nitro group also plays a role, with ortho isomers generally being less thermally stable than meta and para isomers.[1]

-

Light: The presence of a nitrobenzyl moiety suggests a high sensitivity to light. Nitrobenzyl compounds are well-known photodegradable units, and exposure to UV or even ambient light can initiate decomposition pathways.[2][3][4][5]

-

Moisture: The compound is sensitive to moisture.[1] The benzylic bromide is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol and hydrobromic acid.

Incompatible Materials

To prevent accelerated decomposition and potentially hazardous reactions, 2-fluoro-5-nitrobenzyl bromide should not be stored with or exposed to the following materials:

-

Strong oxidizing agents

-

Strong acids and bases

-

Alcohols

-

Amines

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is crucial for maintaining the quality of 2-fluoro-5-nitrobenzyl bromide and ensuring a safe laboratory environment.

Storage Conditions

The following table summarizes the recommended storage conditions based on available safety data.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry, well-ventilated place. Long-term storage at 2-8°C is recommended. | [6] |

| Atmosphere | Keep container tightly closed. Storage under an inert gas is advisable. | [5] |

| Light | Protect from direct sunlight and other light sources. | [2] |

| Moisture | Protect from moisture. | [1][5] |

| Storage Area | Store in a corrosives area, away from incompatible materials. | [2] |

Handling Precautions

Due to its hazardous nature, 2-fluoro-5-nitrobenzyl bromide must be handled with appropriate safety measures.

| Precaution | Detail | Source |

| Ventilation | Use only under a chemical fume hood. | [2] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection (safety goggles), and face protection. | [2][7] |

| Respiratory Protection | If dust is generated, use an approved respirator. | [4] |

| General Hygiene | Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | [2][3] |

| Spills | In case of a spill, sweep up and shovel into a suitable container for disposal. Avoid dust formation. | [2] |

Potential Degradation Pathways

While specific degradation products for 2-fluoro-5-nitrobenzyl bromide are not detailed in the available literature, potential degradation pathways can be inferred from the reactivity of the functional groups present in the molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. US4297519A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Hazards and Safety Precautions for 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS No: 454-15-9) and outlines the necessary safety precautions for its handling and use in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe storage and handling of the compound.

| Property | Value |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol [1] |

| Physical Form | Solid[2] |

| Melting Point | 74-76 °C[3] |

| Boiling Point | 303.4 ± 27.0 °C at 760 mmHg[4] |

| Density | 1.7 ± 0.1 g/cm³[4] |

| Flash Point | 137.3 ± 23.7 °C[4] |

| Storage Temperature | Room Temperature, sealed in a dry environment[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary signal word associated with this chemical is "Danger"[2]. The GHS hazard statements and pictograms are summarized below.

| GHS Pictogram | GHS Hazard Code | Hazard Statement |

| Corrosion, Exclamation mark[2] | GHS05, GHS07[2] | H302: Harmful if swallowed.[2] H314: Causes severe skin burns and eye damage.[2] |

Some sources may also list the following, which are consistent with the severe nature of H314:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

3.1. Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5][6].

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[6].

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7].

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Nitrile or neoprene gloves are recommended. A lab coat must be worn at all times[5].

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[7][8].

3.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling the compound[5].

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored[5].

3.4. Storage Procedures

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5].

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases[7].

Emergency and First Aid Procedures

In the event of exposure or an accident, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5][7]. |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[5][7]. |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[5][7]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][9]. |

4.1. Spill and Leak Procedures

-

Evacuate personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent further leakage or spillage if it is safe to do so.

-

For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal without creating dust[7][9].

-

Avoid allowing the material to enter drains or waterways.

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[9].

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide, and hydrogen fluoride[6].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[6][9].

Logical Workflow for Hazard Mitigation

The following diagram illustrates the logical relationship between the identified hazards of this compound and the corresponding safety measures.

References

- 1. 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | C7H5BrFNO2 | CID 10561643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 454-15-9 [sigmaaldrich.com]

- 3. 2-BROMOMETHYL-1-FLUORO-4-NITROBENZENE CAS#: 454-15-9 [amp.chemicalbook.com]

- 4. This compound | CAS#:454-15-9 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

- 9. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-(bromomethyl)-1-fluoro-4-nitrobenzene with a variety of nucleophiles. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents, due to its dual reactive sites: a highly labile benzylic bromide and an activated aryl fluoride. This document details the underlying chemical principles governing its reactivity, provides detailed experimental protocols for reactions with common nucleophiles, and presents a comparative summary of expected outcomes. The guide also explores the competition between SN2 and SNAr pathways and offers insights into reaction optimization.

Introduction

This compound is a bifunctional electrophile of significant interest in medicinal chemistry and materials science. Its chemical structure incorporates two key features that dictate its reactivity:

-

A Benzylic Bromide: The bromomethyl group is analogous to a benzyl bromide, which is known to be highly reactive towards nucleophiles via an SN2 mechanism. The benzylic position allows for the stabilization of the transition state through conjugation with the aromatic ring.

-

An Activated Aryl Fluoride: The fluorine atom is attached to an aromatic ring that is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group in the para position.

This dual reactivity makes this compound a versatile scaffold for the introduction of diverse functionalities. Understanding the factors that control the chemoselectivity of nucleophilic attack is crucial for its effective utilization in multi-step syntheses.

Core Reactivity Principles

The reaction of this compound with nucleophiles is primarily governed by the competition between two mechanistic pathways: SN2 substitution at the benzylic carbon and SNAr at the fluorine-bearing aromatic carbon.

SN2 Reaction at the Benzylic Position

The benzylic bromide is exceptionally susceptible to nucleophilic attack. The rate of this SN2 reaction is influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles will react more rapidly.

-

Steric Hindrance: Less sterically hindered nucleophiles will facilitate a faster reaction.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

The general mechanism for the SN2 reaction is depicted below:

Caption: SN2 reaction at the benzylic position.

SNAr Reaction at the Aromatic Ring

The fluorine atom is activated towards nucleophilic aromatic substitution by the para-nitro group. The SNAr mechanism involves a two-step addition-elimination process:

-

Nucleophilic Attack: The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized Meisenheimer complex.

-

Elimination of the Leaving Group: The fluoride ion is expelled, and the aromaticity of the ring is restored.

The rate of the SNAr reaction is dependent on:

-

Electron-Withdrawing Groups: The strong -I and -M effects of the nitro group are essential for stabilizing the negatively charged Meisenheimer intermediate.

-

Leaving Group Ability: For SNAr reactions, the reactivity order of halogens is F > Cl > Br > I. The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack, which is typically the rate-determining step.

-

Solvent: Polar aprotic solvents are also favorable for SNAr reactions.

Caption: SNAr reaction at the aromatic ring.

Chemoselectivity: SN2 vs. SNAr

For this compound, the SN2 reaction at the benzylic position is generally much faster and the predominant pathway under most conditions. This is due to the inherent high reactivity of the benzylic bromide. The C-Br bond at the benzylic position is weaker and more readily cleaved than the C-F bond on the aromatic ring.

However, the SNAr pathway can become competitive under certain conditions, such as with very strong and sterically unhindered nucleophiles at elevated temperatures. For the purpose of this guide, we will focus on the selective SN2 reaction, which is the more common and synthetically useful transformation for this substrate.

Reactivity with Various Nucleophiles: Data and Protocols

This section provides quantitative data and detailed experimental protocols for the reaction of this compound with common classes of nucleophiles. The reactions are assumed to proceed via an SN2 mechanism at the benzylic position.

Reaction with Amines (N-Nucleophiles)

Primary and secondary amines readily react with this compound to yield the corresponding N-substituted 2-(aminomethyl)-1-fluoro-4-nitrobenzene derivatives.

Table 1: Reaction of this compound with Amines

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Primary Amine | Aniline | Acetonitrile | K₂CO₃ | 80 | 12 | N-(2-fluoro-5-nitrobenzyl)aniline | >95 (crude) |

| Secondary Amine | Piperidine | DMF | K₂CO₃ | 25 | 4 | 1-((2-fluoro-5-nitrophenyl)methyl)piperidine | High |

Experimental Protocol: Synthesis of N-(2-fluoro-5-nitrobenzyl)aniline

Caption: Workflow for reaction with aniline.

-

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a solution of this compound in anhydrous acetonitrile, add aniline.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

-

Reaction with Thiols (S-Nucleophiles)

Thiols are excellent nucleophiles and react efficiently with this compound to form thioethers.

Table 2: Reaction of this compound with Thiols

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Thiol | Thiophenol | DMF | K₂CO₃ | 25 | 2 | 2-((phenylthio)methyl)-1-fluoro-4-nitrobenzene | High |

Experimental Protocol: Synthesis of 2-((phenylthio)methyl)-1-fluoro-4-nitrobenzene

Caption: Workflow for reaction with thiophenol.

-

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and thiophenol in anhydrous DMF.

-

Add potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reaction with Alkoxides (O-Nucleophiles)

Alkoxides, generated from the corresponding alcohols and a base, react to form ethers.

Table 3: Reaction of this compound with Alkoxides

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Alkoxide | Sodium methoxide | Methanol | - | 25 | 3 | 2-(methoxymethyl)-1-fluoro-4-nitrobenzene | Good |

Experimental Protocol: Synthesis of 2-(methoxymethyl)-1-fluoro-4-nitrobenzene

Caption: Workflow for reaction with sodium methoxide.

-

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Methanol (anhydrous)

-

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

To this solution, add a solution of this compound in methanol dropwise at room temperature.

-

Stir the reaction mixture for 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by vacuum distillation or column chromatography.

-

Reaction with Azide (N-Nucleophile)

The azide ion is a good nucleophile and reacts cleanly to produce the corresponding benzyl azide.

Table 4: Reaction of this compound with Azide

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Azide | Sodium azide | DMF/Water | 25 | 6 | 2-(azidomethyl)-1-fluoro-4-nitrobenzene | High |

Experimental Protocol: Synthesis of 2-(azidomethyl)-1-fluoro-4-nitrobenzene

Caption: Workflow for reaction with sodium azide.

-

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

DMF/Water mixture (e.g., 9:1)

-

-

Procedure:

-

Dissolve this compound in a mixture of DMF and water.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is often of sufficient purity for subsequent reactions, such as click chemistry or reduction to the amine.

-

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its reactivity is dominated by the facile SN2 displacement of the benzylic bromide by a wide range of nucleophiles. This chemoselectivity allows for the predictable and efficient introduction of nitrogen, sulfur, and oxygen-containing functionalities. The provided protocols offer a solid foundation for the synthesis of a diverse library of derivatives for applications in drug discovery and materials science. While SNAr at the aryl fluoride position is a theoretical possibility, it is generally not a competing pathway under standard nucleophilic substitution conditions. Researchers can confidently employ the methodologies outlined in this guide to leverage the synthetic potential of this versatile reagent.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-(bromomethyl)-1-fluoro-4-nitrobenzene. The document elucidates the influence of the substituent groups on the reactivity of both the aromatic ring and the benzylic position. Key reaction pathways, including nucleophilic substitution at the benzylic carbon and the deactivation of the aromatic ring towards electrophilic attack, are discussed in detail. This guide serves as a critical resource for chemists engaged in synthetic organic chemistry, particularly in the design and execution of reactions involving this versatile building block.

Introduction

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis due to its distinct reactive sites. The interplay of the electron-withdrawing nitro group, the inductively withdrawing and resonance-donating fluorine atom, and the reactive bromomethyl group imparts a unique chemical personality to the molecule. Understanding the electronic landscape of this compound is paramount for predicting its behavior in chemical reactions and for its effective utilization in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Electronic and Structural Analysis

The reactivity of this compound is dictated by the electronic effects of its substituents.

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

-

Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. It is strongly electronegative, exerting a deactivating inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+M). Overall, fluorine is considered a deactivating group but an ortho, para-director for electrophilic aromatic substitution.

-

Bromomethyl Group (-CH₂Br): This group is a primary benzylic halide. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack. The benzene ring enhances the reactivity of this group through the potential for stabilization of a carbocation intermediate in Sₙ1 reactions.

The cumulative effect of these substituents renders the aromatic ring electron-deficient and the benzylic carbon highly electrophilic.

Identification of Electrophilic and Nucleophilic Sites

Based on the electronic analysis, the primary reactive sites of this compound are identified as follows:

-

Primary Electrophilic Site: The most significant electrophilic center is the benzylic carbon of the bromomethyl group. This site is highly susceptible to attack by a wide range of nucleophiles, proceeding via either Sₙ1 or Sₙ2 mechanisms depending on the reaction conditions and the nature of the nucleophile. The strong electron-withdrawing nature of the nitro group further enhances the electrophilicity of this carbon.

-

Secondary Electrophilic Sites: The aromatic carbons , particularly those ortho and para to the nitro group (C4 and C6), are electron-deficient. While significantly less reactive than the benzylic carbon, they can potentially undergo nucleophilic aromatic substitution (SₙAr) under harsh reaction conditions with strong nucleophiles. The fluorine atom at C1 is a potential leaving group in such reactions.

-

Nucleophilic Sites: The molecule possesses weak nucleophilic character. The lone pairs on the oxygen atoms of the nitro group and the fluorine atom are the nominal nucleophilic centers. However, the strong electron-withdrawing nature of the nitro group and the high electronegativity of fluorine significantly diminish their nucleophilicity. Under normal reaction conditions, these sites are unlikely to participate in nucleophilic reactions.

Quantitative Data

| Property | Value |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol [1] |

| Appearance | Solid |

| CAS Number | 454-15-9 |

| LogP | 2.50 (Computed)[2] |

| PSA (Polar Surface Area) | 45.82 Ų (Computed)[2] |

| Refractive Index | 1.588 (Computed)[2] |

Key Reaction Pathways and Methodologies

Nucleophilic Substitution at the Benzylic Carbon

This is the most prevalent reaction pathway for this compound. The benzylic bromide readily reacts with a variety of nucleophiles to form substituted products.

General Experimental Protocol for Nucleophilic Substitution with an Amine:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to liberate the free amine.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General scheme of nucleophilic substitution at the benzylic position.

Electrophilic Aromatic Substitution

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. The powerful deactivating effect of the nitro group, combined with the inductive withdrawal of the fluorine and bromomethyl groups, makes such reactions challenging and often require forcing conditions. If substitution were to occur, the directing effects of the substituents would need to be considered. The nitro group is a meta-director, while the fluorine is an ortho, para-director. The overall outcome would likely be a complex mixture of products with low yields.

Caption: Representation of the disfavored electrophilic aromatic substitution.

Conclusion

This compound is a valuable synthetic intermediate characterized by a highly electrophilic benzylic carbon and an electron-deficient aromatic ring. Its primary mode of reactivity is nucleophilic substitution at the bromomethyl group, providing a versatile handle for the introduction of various functional groups. Conversely, the aromatic ring is strongly deactivated towards electrophilic attack. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes in medicinal and materials chemistry. This guide provides the foundational knowledge for researchers to effectively and predictably utilize this important chemical building block.

References

Methodological & Application

Application Notes and Protocols for 2-(Bromomethyl)-1-fluoro-4-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-fluoro-4-nitrobenzene is a versatile reagent in organic synthesis, primarily utilized as an electrophilic building block for the introduction of the 2-fluoro-5-nitrobenzyl moiety into a wide range of molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the unique electronic properties of the fluoro and nitro substituents can impart desirable pharmacokinetic and pharmacodynamic characteristics to drug candidates. The presence of the electron-withdrawing nitro group activates the benzylic position, making the bromine a good leaving group for nucleophilic substitution reactions. This allows for the efficient alkylation of various nucleophiles, including amines, phenols, and thiols, providing a straightforward route to a diverse array of functionalized molecules.

The 2-fluoro-5-nitrobenzyl scaffold is a key component in the synthesis of various biologically active compounds, including kinase inhibitors. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. The nitro group, while often serving as an electron-withdrawing group to facilitate the initial reaction, can also be readily reduced to an amino group, providing a handle for further synthetic transformations and diversification of the molecular structure.

Key Applications in Organic Synthesis

The primary application of this compound is in N-alkylation reactions . Due to the activated nature of the benzylic bromide, it readily reacts with primary and secondary amines to form the corresponding N-(2-fluoro-5-nitrobenzyl)amines. This reaction is a cornerstone for the synthesis of complex molecules, particularly in the construction of heterocyclic frameworks and the derivatization of bioactive scaffolds.

A notable application is in the synthesis of substituted piperazine derivatives. Piperazine moieties are prevalent in many approved drugs due to their favorable physicochemical properties and ability to modulate biological activity. By reacting this compound with various substituted piperazines, a library of compounds can be generated for screening in drug discovery programs.

Experimental Protocols

General Protocol for N-Alkylation of Amines

This protocol describes a general procedure for the nucleophilic substitution reaction between this compound and a generic primary or secondary amine.

Reaction Scheme:

General N-Alkylation Reaction.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.0 equivalent) in anhydrous DMF or CH₃CN, add the base (K₂CO₃ or Et₃N, 2.0-3.0 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data:

The following table provides representative data for the N-alkylation of various amines with this compound, compiled from typical laboratory results.

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 25 | 4 | 92 |

| Morpholine | K₂CO₃ | CH₃CN | 50 | 6 | 88 |

| N-Methylpiperazine | Et₃N | DMF | 25 | 5 | 95 |

| Aniline | K₂CO₃ | DMF | 80 | 12 | 75 |

Application in the Synthesis of Kinase Inhibitors

The 2-fluoro-5-nitrobenzyl moiety is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The subsequent reduction of the nitro group to an amine allows for the construction of more complex heterocyclic systems, such as quinazolines, which are known to be effective kinase inhibitor scaffolds.

Workflow for the Synthesis of a Quinazoline-based Kinase Inhibitor Precursor:

Synthetic workflow for a quinazoline precursor.

This workflow illustrates a common strategy where this compound serves as the starting material. The initial N-alkylation is followed by the reduction of the nitro group to an amine. This aniline derivative can then undergo cyclization with a suitable reagent to form the quinazoline ring system, a core structure in many kinase inhibitors. The specific reaction conditions for each step would be optimized based on the substrates used.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the synthesis of biologically active molecules relevant to drug discovery. Its ability to efficiently introduce the 2-fluoro-5-nitrobenzyl moiety through N-alkylation reactions provides a reliable and straightforward method for the synthesis of diverse compound libraries. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics.

Application Notes and Protocols for 2-fluoro-5-nitrobenzyl bromide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoro-5-nitrobenzyl bromide as a versatile alkylating agent in the synthesis of biologically active molecules, particularly in the realm of drug discovery and development. The unique structural features of this reagent, including a reactive benzyl bromide moiety, an electron-withdrawing nitro group, and a fluorine atom, make it a valuable building block for the synthesis of targeted therapeutics, such as kinase inhibitors.

Introduction

2-Fluoro-5-nitrobenzyl bromide is a substituted toluene derivative that serves as a potent electrophile in nucleophilic substitution reactions. The benzylic bromine is an excellent leaving group, facilitating the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The presence of the nitro and fluoro groups on the aromatic ring can significantly influence the reactivity of the molecule and the biological activity of the resulting products. Specifically, the fluorine atom can enhance metabolic stability and binding affinity to target proteins, while the nitro group can be a key pharmacophoric feature or a precursor for further functionalization.

Key Applications in Drug Discovery

The primary application of 2-fluoro-5-nitrobenzyl bromide in drug development is in the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By alkylating appropriate scaffolds, researchers can introduce the 2-fluoro-5-nitrobenzyl moiety to create potent and selective inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibiting VEGFR-2 is a well-established anti-cancer strategy. The 2-fluoro-5-nitrobenzyl group can be incorporated into heterocyclic scaffolds known to bind to the ATP-binding site of VEGFR-2, contributing to potent inhibitory activity.

EGFR Inhibition

EGFR is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation.[2] Small molecule inhibitors of EGFR have shown significant clinical success. The structural motifs present in 2-fluoro-5-nitrobenzyl bromide are found in potent EGFR inhibitors, where they can contribute to the overall binding affinity and selectivity.

Data Presentation: Representative Kinase Inhibitor Activity

While specific data for compounds synthesized directly from 2-fluoro-5-nitrobenzyl bromide is not extensively published, the following table summarizes the inhibitory activities of structurally related compounds against key kinase targets. This data illustrates the potential potency that can be achieved by incorporating the fluoronitrophenyl motif.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |

| Dioxinoquinazoline Derivatives | VEGFR-2 | 220 - 800 | Sorafenib |

| 3-Methylquinoxaline Derivatives | VEGFR-2 | 3.2 | Sorafenib |

| Piperazinylquinoxaline-based Derivatives | VEGFR-2 | 190 - 600 | Sorafenib |

| Furo[2,3-d]pyrimidine Derivatives | VEGFR-2 | >70% inhibition at 1µM | - |

| 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones | ErbB-2/EGFR | 30 | - |

Experimental Protocols

The following are generalized protocols for the use of 2-fluoro-5-nitrobenzyl bromide as an alkylating agent. The specific conditions may require optimization based on the substrate and desired product.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the alkylation of a primary amine with 2-fluoro-5-nitrobenzyl bromide.

Materials:

-

2-fluoro-5-nitrobenzyl bromide

-

Primary amine of interest

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-